molecular formula C13H13BrN2O2S B13378694 2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide

2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide

Cat. No.: B13378694
M. Wt: 341.23 g/mol
InChI Key: SHILCRXEBFECTM-UHFFFAOYSA-N
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Description

2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyridine ring attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 4,5-dimethylbenzenesulfonamide followed by the introduction of the pyridine ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The final step involves the coupling of the brominated intermediate with 4-pyridinylamine under conditions that facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising molecule for drug discovery.

    Industry: It is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the bromine atom and the pyridine ring enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,5-dimethylbenzenesulfonamide
  • 4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
  • 2-chloro-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide

Uniqueness

2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridine ring. This combination enhances its reactivity and binding properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a distinct set of chemical and biological properties that can be leveraged in research and development.

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

2-bromo-4,5-dimethyl-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C13H13BrN2O2S/c1-9-7-12(14)13(8-10(9)2)19(17,18)16-11-3-5-15-6-4-11/h3-8H,1-2H3,(H,15,16)

InChI Key

SHILCRXEBFECTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC=NC=C2

Origin of Product

United States

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